3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core modified with a sulfanylidene (thione) group at position 2 and a 4-substituted phenyl group at position 2.
Properties
CAS No. |
422528-81-2 |
|---|---|
Molecular Formula |
C24H19N3O2S |
Molecular Weight |
413.5 |
IUPAC Name |
3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H19N3O2S/c28-22(26-14-13-16-5-1-2-6-18(16)15-26)17-9-11-19(12-10-17)27-23(29)20-7-3-4-8-21(20)25-24(27)30/h1-12H,13-15H2,(H,25,30) |
InChI Key |
XTWCVLXCXWJTJS-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one represents a significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 471.5 g/mol. The presence of a sulfanylidene group enhances its reactivity, while the 3,4-dihydro-1H-isoquinoline-2-carbonyl moiety suggests possible interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that quinazolinone derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, structural analogs have demonstrated competitive inhibition at active sites of these enzymes, potentially leading to reduced tumor growth.
Antimicrobial Properties
Quinazolinone derivatives, including this compound, have been noted for their antimicrobial activities against various pathogens. In vitro studies indicate effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented. AChE inhibitors are critical in managing conditions like Alzheimer's disease due to their role in increasing acetylcholine levels .
The mechanism of action for this compound involves binding to specific receptors or enzymes, thereby modulating their activity. Molecular docking studies suggest strong binding affinity to key proteins involved in disease processes, such as Pyridoxal Kinase and Trypanothione Reductase in leishmaniasis .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1H-indol-3-yl)-4-(sulfanylidene)-quinazolinone | Indole moiety; sulfanylidene group | Anticancer activity |
| 4-(3,4-dihydroisoquinoline)-pyridine | Pyridine ring; isoquinoline derivative | NMDA receptor antagonism |
| 2-sulfanylidene quinazolinones | Various substituents on quinazolinone | Enzyme inhibition potential |
This table illustrates the versatility of quinazolinone derivatives and their potential therapeutic applications across different biological targets.
Case Studies
Recent studies have highlighted the effectiveness of related compounds in clinical settings:
- Anti-Leishmanial Activity : Compounds derived from quinazolinone structures showed promising results in inhibiting Leishmania sp. with IC50 values indicating potent activity .
- Antidiabetic Effects : Some derivatives have been tested for their ability to lower blood glucose levels in diabetic models, showcasing their potential as therapeutic agents for metabolic disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-sulfanylidene-1H-quinazolin-4-one derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and inferred biological activities.
Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives
Key Observations
Structural Flexibility vs. In contrast, 3-(2-chlorophenyl) () and 3-(4-fluorophenyl) () derivatives lack this rigidity but gain enhanced lipophilicity, which may improve membrane permeability .
The pyrazol-5-yl group () introduces hydrogen-bond donor/acceptor capacity, mimicking adenine in kinase inhibitors (e.g., EGFR inhibitors) .
Functional Group Utility :
- The propargyloxy substituent () offers a handle for bioorthogonal chemistry (e.g., click reactions), enabling conjugation to probes or delivery systems .
Chlorophenyl and fluorophenyl derivatives (Evidences 7, 14) may exhibit broader protease or apoptosis-related targets due to increased reactivity and lipophilicity .
Table 2: Hypothetical Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one?
- Methodological Answer : Synthesis optimization requires attention to reaction stoichiometry, solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), and temperature control. For example, intermediates like 4-(4-substituted-phenyl)-1,3-dihydro-3-thioquinazol-2-one can be synthesized via condensation of aldehydes with thioacetamide derivatives, followed by hydrogenation or coupling reactions to introduce the isoquinoline moiety . Purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton environments and carbonyl/thione groups. IR spectroscopy identifies S-H (2500–2600 cm) and C=O (1650–1750 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . For visualization, ORTEP-III can generate thermal ellipsoid plots . Ensure data-to-parameter ratios > 10 and R-factors < 0.08 for reliability .
Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with phenyl-hexyl columns (e.g., Ascentis® Express) for separation of polar analogs .
- Stability : Accelerated degradation studies under thermal (40–80°C), photolytic (UV light), and hydrolytic (acid/base) conditions. Monitor via LC-MS or TLC .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound, particularly with disordered moieties or twinning?
- Methodological Answer : Disordered isoquinoline or phenyl groups require constrained refinement (e.g., ISOR/DFIX commands in SHELXL). For twinning, use the TWIN/BASF commands and validate with the R1/R1(w) ratio. High-resolution data (>1.0 Å) improves electron density maps for ambiguous regions .
Q. How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed in the crystalline state?
- Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to classify motifs like rings or chains. Software like Mercury can quantify intermolecular distances and angles. Compare observed patterns with similar quinazolinone derivatives to infer packing drivers .
Q. What theoretical frameworks guide the design of experiments to evaluate biological or catalytic activity?
- Methodological Answer : Link hypotheses to molecular docking (e.g., targeting kinase active sites) or DFT calculations for electronic properties. For environmental impact studies, adopt INCHEMBIOL’s framework to assess abiotic/biotic interactions and ecotoxicological endpoints .
Q. How can reproducibility issues in multi-step syntheses be addressed, particularly with air/moisture-sensitive intermediates?
- Methodological Answer :
- Process Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., thione formation).
- Analytical Validation : Track intermediates via in-situ FTIR or Raman spectroscopy. Validate batch consistency using -NMR and HRMS .
Q. What experimental designs are suitable for long-term studies on degradation pathways or metabolite identification?
- Methodological Answer : Implement split-plot designs with temporal blocking (e.g., harvest seasons as sub-subplots) to account for environmental variability. Use isotopically labeled analogs (, ) in mass spectrometry to trace degradation products .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported crystallographic data (e.g., bond lengths vs. DFT predictions)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
